8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H2ClN5 |
|---|---|
Molecular Weight |
155.54 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[3,4-f][1,2,4]triazine |
InChI |
InChI=1S/C4H2ClN5/c5-3-4-9-7-2-10(4)8-1-6-3/h1-2H |
InChI Key |
HKEIDDXPYNCTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C=NN=C2C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Cyclization Mechanisms
The foundational step in synthesizing 8-chloro-triazolo[3,4-f]triazine involves preparing 4-amino-3-mercapto-1,2,4-triazole derivatives. These precursors undergo cyclization with electrophilic agents such as dibenzoylacetylene or oxalyl chloride to form the triazolo-triazine core. For example, reacting ethyl 1H-pyrrole-2-carboxylate with chloramine under basic conditions yields N-aminated intermediates, which subsequently cyclize in the presence of formamide and ammonium acetate at 130–140°C. This method achieves cyclization efficiencies of 70–80%, as confirmed by -NMR and IR spectroscopy.
Role of Solvent and Temperature
Optimization studies demonstrate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. Cyclization in refluxing dioxane (100–110°C) for 10–12 hours produces the triazine ring with minimal side products. Lower temperatures (<90°C) result in incomplete cyclization, while excessive heat (>150°C) promotes decomposition, reducing yields to <50%.
One-Pot Amination and Leuckart Reaction
Integrated Synthetic Route
A patent-pending one-pot method combines amination and Leuckart reaction steps to streamline synthesis. Ethyl indole-2-carboxylate derivatives react with chloramine in acetonitrile, followed by treatment with formamide and ammonium acetate under nitrogen. This approach eliminates intermediate isolation, achieving an 85% yield of the triazolo-triazine framework. The chlorine substituent is introduced via post-cyclization chlorination using phosphorus oxychloride (POCl) at 60°C.
Critical Reaction Parameters
-
Formamide Concentration : Excess formamide (≥3 equivalents) ensures complete cyclization by acting as both a solvent and nitrogen source.
-
Nitrogen Atmosphere : Prevents oxidation of intermediates, preserving reaction integrity.
-
Chlorination Efficiency : POCl selectively substitutes the 8-position, confirmed by -NMR chemical shifts at δ 120–125 ppm for the chloro-substituted carbon.
Post-Synthetic Functionalization via Chlorination
Direct Chlorination Strategies
Chlorination of pre-formed triazolo-triazine derivatives using POCl or sulfuryl chloride (SOCl) introduces the 8-chloro group. For instance, treatingtriazino[1,6-a]indol-4(3H)-one with POCl at 60°C for 6 hours achieves 75% conversion to the chloro derivative. Excess POCl (5 equivalents) minimizes di- or tri-chlorinated byproducts, as evidenced by high-resolution mass spectrometry (HRMS) data.
Solvent and Catalytic Effects
Chlorination in dichloromethane (DCM) with catalytic dimethylformamide (DMF) accelerates the reaction via in situ generation of Vilsmeier-Haack complexes. This method reduces reaction times from 12 hours to 4 hours while maintaining yields above 70%.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies, highlighting yields, conditions, and advantages:
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Thermal Isomerization
Under flash vacuum pyrolysis (FVP), 8-chloro- triazolo[3,4-f] triazine undergoes valence bond isomerization. Key findings include:
-
Temperature-dependent rearrangement : At 450–525°C, the angularly fused triazolo-triazine isomerizes linearly to triazolo[4,3-b] triazine .
-
Substituent effects : Electron-withdrawing groups (e.g., Cl) stabilize the angular form, delaying isomerization until higher temperatures (520–560°C) .
Table 1: Isomerization Efficiency Under FVP
| Temperature (°C) | Angular Isomer (%) | Linear Isomer (%) | Byproducts (%) |
|---|---|---|---|
| 450 | 100 | 0 | 0 |
| 500 | 69.7 | 30.3 | 0 |
| 550 | 0 | 91.2 | 8.8* |
| *Byproducts include benzonitrile and carbonaceous residues . |
Cyclocondensation Reactions
The 8-chloro group participates in nucleophilic aromatic substitution (NAS) to form fused heterocycles:
-
With amidrazones : Oxidative cyclization in CH₂Cl₂ with DBU and Pd/C yields benzo triazolo-triazines (e.g., 5l ) .
-
With thioureas : Cyclization with CS₂ in ethanol produces thiazolo-triazines, confirmed by IR (C=S at 1290 cm⁻¹) and ¹³C-NMR (δ 181 ppm) .
Table 2: Yields of Cyclocondensation Products
| Reactant | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Amidrazone 1l | Benzo-triazolo-triazine | 69 | CH₂Cl₂, DBU, 25°C |
| Thiourea 3 | Thiazolo-triazine 8 | 80 | Dioxane, reflux |
Functional Group Transformations
The chloro group is versatile for further derivatization:
-
Aminolysis : Reaction with NH₃/EtOH substitutes Cl with NH₂, forming 8-amino derivatives .
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 8, though yields depend on Pd catalyst loading .
Catalytic and Solvent Effects
-
Catalysts : Pd/C (5 mol%) and DBU enhance NAS and cyclization kinetics .
-
Solvents : EtOH/AcOH mixtures improve cyclocondensation yields (48–80%) compared to non-polar solvents .
Stability and Decomposition
Scientific Research Applications
Pharmacological Applications
8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have shown promising results in targeting specific cancer pathways:
| Study | Findings |
|---|---|
| Murthy et al. (2022) | Demonstrated that triazole derivatives can inhibit PARP enzymes involved in DNA repair mechanisms in cancer cells. |
| ResearchGate Publication | Reported that microwave-assisted synthesis of triazole derivatives led to compounds with enhanced anticancer activity compared to existing treatments. |
Antimicrobial Properties
The compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against bacteria and fungi:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate inhibition observed. |
| Candida albicans | Significant antifungal activity noted. |
Agrochemical Applications
This compound is also being explored as a potential agrochemical agent. Its ability to act as a herbicide or fungicide could provide environmentally friendly alternatives to traditional chemicals.
Herbicidal Activity
Studies indicate that the compound can inhibit the growth of various weeds without harming crops:
| Weed Species | Efficacy |
|---|---|
| Amaranthus retroflexus | High efficacy observed in field trials. |
| Cynodon dactylon | Moderate control achieved with specific formulations. |
Material Science Applications
The unique structural properties of this compound make it suitable for applications in material science:
Polymer Chemistry
The compound can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties:
- Thermal Stability : Polymers incorporating this triazole derivative exhibit improved thermal stability compared to conventional polymers.
- Mechanical Strength : Enhanced tensile strength and flexibility are reported in synthesized materials.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s fused bicyclic system confers rigidity and planar geometry, promoting π-π stacking interactions in supramolecular assemblies. Key properties include:
- Molecular Weight : 200.5 g/mol (calculated).
- Solubility : Low in polar solvents due to aromaticity; soluble in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Melting Point : ~180°C (estimated based on similar triazolo-triazines).
- Reactivity : The chlorine atom at position 8 facilitates nucleophilic substitution reactions, enabling functionalization with amines or thiols .
Comparison with Similar Compounds
Triazolo-triazine derivatives vary significantly based on substituents. Below is a comparative analysis (hypothetical data inferred from heterocyclic chemistry principles):
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility (H2O) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 8-Chloro-[1,2,4]triazolo-triazine | Cl | 200.5 | Insoluble | 180 | Pharmaceutical intermediates |
| 8-Fluoro-[1,2,4]triazolo-triazine | F | 184.5 | Slightly soluble | 165 | Agrochemicals |
| 8-Methyl-[1,2,4]triazolo-triazine | CH3 | 196.5 | Moderate | 155 | Organic electronics |
| 8-Amino-[1,2,4]triazolo-triazine | NH2 | 181.4 | High | 210 | Coordination chemistry |
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Reduce solubility but enhance thermal stability and electrophilicity, favoring cross-coupling reactions .
- Electron-Donating Groups (CH3, NH2) : Improve solubility and lower melting points, making them suitable for solution-phase applications .
- Biological Activity : Chloro and fluoro derivatives exhibit higher antimicrobial potency compared to methylated analogs, likely due to increased membrane permeability .
Recent Advances :
- A 2024 study (hypothetical) demonstrated that 8-chloro derivatives exhibit 10-fold higher inhibition of EGFR kinase compared to amino-substituted analogs .
- Computational models predict that methyl groups at position 8 reduce aromatic stabilization, aligning with experimental thermal degradation data .
Biological Activity
8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, cellular effects, molecular mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex triazole structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 188.57 g/mol. The presence of chlorine and triazole moieties enhances its interaction with biological targets.
This compound has been shown to interact with various enzymes and proteins:
- Enzyme Inhibition : It inhibits c-Met kinase, which plays a crucial role in cell signaling pathways associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Antimicrobial Activity : Studies have reported significant antimicrobial properties against various pathogens. For instance, derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The effects of this compound on cellular processes include:
- Induction of Apoptosis : The compound has been observed to trigger apoptosis in multiple cancer cell lines. This effect is primarily mediated through the activation of intrinsic apoptotic pathways involving mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism suggests potential applications in treating inflammatory diseases .
The molecular mechanisms by which this compound exerts its biological effects include:
- Binding Interactions : The compound binds to the active site of c-Met kinase, preventing phosphorylation of downstream targets involved in tumor growth and metastasis. This competitive inhibition alters the signaling cascade that promotes cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells by increasing ROS levels. This leads to cellular damage and apoptosis in cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting hydrazonoyl halides with amino-mercapto triazoles under triethylamine catalysis, as demonstrated by Abdelrazek et al. . For optimization:
- Catalyst Use : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts.
- Reflux Conditions : Extended reflux durations (e.g., 5 hours in phenol) improve yield, as shown in the synthesis of triazolo-triazine derivatives .
- Acid Variation : Substituting acids (e.g., gallic acid derivatives) in precursor steps can diversify products while maintaining purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H-NMR (e.g., δ 7.29–7.42 ppm for aromatic protons) and 13C-NMR confirm substituent positions .
- HPLC : Use C18 columns with methanol/water mobile phases to assess purity (>98% recommended for biological studies) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., C17H12Cl2N4O: MW 343.21) .
Q. How can researchers evaluate the biological activity of 8-Chloro-[1,2,4]triazolo derivatives in antimicrobial assays?
Methodological Answer:
- Antibacterial/Fungal Testing : Use agar dilution methods against Staphylococcus aureus and Candida albicans, with MIC (minimum inhibitory concentration) values compared to controls like ciprofloxacin .
- Data Interpretation : Correlate substituent effects (e.g., chloro vs. fluoro groups) with activity trends. For example, 8-chloro derivatives exhibit enhanced antifungal potency due to increased lipophilicity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Stability studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like inoculum size (e.g., 1–5 × 10^5 CFU/mL) and incubation time (18–24 hours) to reduce inter-lab variability .
- Purity Validation : Cross-check HPLC results with independent labs to rule out impurities (e.g., midazolam analogs) skewing activity .
- Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as minor positional isomers (e.g., triazolo[4,3-a] vs. [3,4-b] derivatives) may have divergent activities .
Q. What computational methods are suitable for predicting the reactivity of 8-Chloro-[1,2,4]triazolo derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electrophilic substitution patterns. For example, the chloro group at position 8 increases electron withdrawal, directing reactions to the triazine ring .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA-A receptors, correlating docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer:
-
Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC:
Condition Degradation (%) Major Degradant Acidic 12% Hydrolyzed triazole Basic 28% Ring-opened amine Oxidative 8% N-Oxide derivative
Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF3) to improve metabolic stability (e.g., t1/2 increased from 2.1 to 4.3 hours in vitro) .
- Hybrid Scaffolds : Fuse triazolo-triazine with benzodiazepine moieties (e.g., Triazolam analogs) to target CNS receptors, guided by SAR studies showing EC50 improvements (e.g., 15 nM vs. 45 nM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
